2,2-Dimethylcyclobutane-1-carbaldehyde

Description

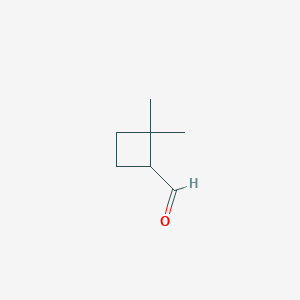

2,2-Dimethylcyclobutane-1-carbaldehyde is a bicyclic organic compound featuring a four-membered cyclobutane ring substituted with two methyl groups at the 2-position and a carbaldehyde functional group at the 1-position. Its molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol. The cyclobutane ring introduces significant ring strain due to its non-planar structure, which influences both physical properties and chemical reactivity.

Properties

IUPAC Name |

2,2-dimethylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(2)4-3-6(7)5-8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVFDHQYEFYJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(2-Methylpropyl)cyclobutane-1-carbaldehyde (CAS 1707391-35-2)

- Structure : Cyclobutane ring with a branched 2-methylpropyl substituent and a carbaldehyde group.

- Molecular Formula : C₉H₁₆O.

- Key Differences : The 2-methylpropyl substituent increases molecular weight and hydrophobicity compared to the dimethyl-substituted target compound. The longer alkyl chain may reduce ring strain effects but could also introduce conformational flexibility.

1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde (CAS 2060030-96-6)

- Structure : Cyclobutane ring with a hydroxy-methylpropyl substituent and a carbaldehyde group.

- Molecular Formula : C₉H₁₆O₂.

- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water or ethanol) relative to the non-polar methyl groups in the target compound.

- Reactivity : The hydroxyl group may participate in intramolecular hemiacetal formation or intermolecular reactions, diverging from the aldehyde-centric reactivity of 2,2-dimethylcyclobutane-1-carbaldehyde .

2-Methyl-2-cyclopenten-1-one

- Structure : Five-membered cyclopentene ring with a methyl group and a ketone functional group.

- Molecular Formula : C₆H₈O.

- Key Differences : The larger ring size reduces ring strain, increasing thermal stability compared to cyclobutane derivatives. The ketone group is less electrophilic than an aldehyde, leading to slower nucleophilic addition reactions.

- Physical Properties : Cyclopentene derivatives generally exhibit higher boiling points due to increased molecular symmetry and reduced strain .

Physical and Chemical Properties Comparison

| Property | This compound | 1-(2-Methylpropyl)cyclobutane-1-carbaldehyde | 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde | 2-Methyl-2-cyclopenten-1-one |

|---|---|---|---|---|

| Molecular Formula | C₇H₁₀O | C₉H₁₆O | C₉H₁₆O₂ | C₆H₈O |

| Molecular Weight (g/mol) | 110.15 | 140.23 | 156.22 | 96.13 |

| Functional Group | Aldehyde | Aldehyde | Aldehyde + Hydroxyl | Ketone |

| Ring Strain | High (cyclobutane) | Moderate (substituent stabilizes strain) | Moderate | Low (cyclopentene) |

| Solubility | Low in polar solvents | Very low (hydrophobic substituent) | Moderate (hydroxyl enhances polarity) | Low to moderate |

Reactivity and Stability

- Electrophilicity : The aldehyde group in this compound is less electrophilic than in unsubstituted cyclobutane analogs due to steric hindrance from the methyl groups. This contrasts with 1-(2-hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde, where the hydroxyl group may stabilize the aldehyde via intramolecular hydrogen bonding .

- Thermal Stability : Cyclobutane derivatives are less thermally stable than cyclopentene or cyclohexane analogs. For example, 2-methyl-2-cyclopenten-1-one (cyclopentene derivative) decomposes at higher temperatures than cyclobutane-based aldehydes .

- Oxidation Sensitivity : Aldehydes are prone to oxidation, but steric protection in this compound may slow oxidation rates compared to linear aldehydes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.